molecular formula C6H15BF4O B020070 Triethyloxonium tetrafluoroborate CAS No. 368-39-8

Triethyloxonium tetrafluoroborate

Cat. No. B020070
Key on ui cas rn: 368-39-8
M. Wt: 189.99 g/mol
InChI Key: IYDQMLLDOVRSJJ-UHFFFAOYSA-N
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Patent
US05244889

Procedure details

Cyclooctanone (25 g, 198 mmol) is dissolved in methylene chloride (500 mL) and the solution is cooled to 0° C. Triethyloxonium tetrafluoroborate (121.6 g, 640 mmol) is added. Ethyl diazoacetate (41.61 g, 365 mmol) is then added dropwise over 25 minutes, and the reaction is stirred at 0° C. for 4 hours. The reaction is quenched by pouring into a solution of sodium bicarbonate (160 g) in water (1.6 L) and stirring overnight. The reaction mixture is then extracted several times with methylene chloride, the combined organic layers are dried (Na2SO4), and the solvent is evaporated. The product is purified by vacuum distillation (0.2-1.0 mm Hg) and the fraction boiling between 100°-125° C. is collected to give 2-ethoxycarbonyl-cyclononanone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
121.6 g
Type
reactant
Reaction Step Two
Quantity
41.61 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.F[B-](F)(F)F.C([O+](CC)CC)C.[N+](=[CH:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[N-]>C(Cl)Cl>[CH2:28]([O:27][C:25]([CH:24]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]1=[O:9])=[O:26])[CH3:29] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
121.6 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Step Three
Name
Quantity
41.61 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by pouring into a solution of sodium bicarbonate (160 g) in water (1.6 L)
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The product is purified by vacuum distillation (0.2-1.0 mm Hg)
CUSTOM
Type
CUSTOM
Details
boiling between 100°-125° C.
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(CCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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